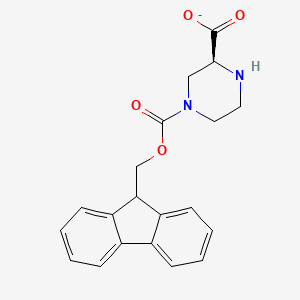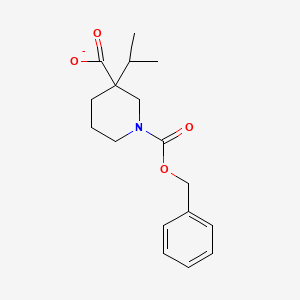
8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a synthetic compound with the molecular formula C10H13BrN4O3 and a molecular weight of 317.144 g/mol . This compound is part of the purine family and is often used in scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or a brominating agent in an organic solvent, followed by the addition of 2-methoxyethylamine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Aplicaciones Científicas De Investigación
8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
- 7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
- 8-bromo-1,3-dimethyl-7-(2-methoxyethyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-ethoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
Uniqueness
8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is unique due to the presence of the bromine atom and the methoxyethyl group, which confer specific chemical properties and reactivity. These features make it a valuable compound for various research applications and distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C10H14BrN4O3+ |
|---|---|
Peso molecular |
318.15 g/mol |
Nombre IUPAC |
8-bromo-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H14BrN4O3/c1-13-7-6(8(16)14(2)10(13)17)15(4-5-18-3)9(11)12-7/h6H,4-5H2,1-3H3/q+1 |
Clave InChI |
YKQUVMYPXNHMIK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CCOC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-bromophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B12345293.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B12345309.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B12345318.png)




![3-[(furan-2-yl)methyl]-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B12345344.png)


![N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B12345353.png)
![2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B12345367.png)
